Matrix Effect Normalization: Voriconazole-d3 vs. Unlabeled Voriconazole in Human Urine LC-MS/MS
In a validated LC-MS/MS method for simultaneous quantification of voriconazole and its N-oxide metabolite in human urine, voriconazole-d3 and voriconazole-d3 N-oxide were employed as isotopic internal standards. At nominal concentrations relevant to therapeutic monitoring, the matrix effect (%) was measured and compared across analytes and ISs [1].
| Evidence Dimension | Matrix effect (ionization suppression/enhancement) expressed as percentage |
|---|---|
| Target Compound Data | 102.8 ± 2.8% at 30.0 ng/mL |
| Comparator Or Baseline | Unlabeled voriconazole: 105.8 ± 2.7% at 50.0 ng/mL; 103.0 ± 7.6% at 6400 ng/mL |
| Quantified Difference | Voriconazole-d3 matrix effect differed from unlabeled voriconazole by approximately 3 percentage points at low concentration, with the d3 IS showing values closer to 100% (no effect) |
| Conditions | Human urine matrix; protein precipitation sample preparation; ZORBAX SB-Aq column (1.8 μm, 2.1 × 50 mm); API 4000 mass spectrometer with positive ESI; calibration range 20.0–7200 ng/mL [1] |
Why This Matters
The matrix effect values for voriconazole-d3 approach 100% (102.8%) with acceptable variability (±2.8%), confirming its suitability to correct for ion suppression/enhancement that would otherwise compromise accuracy in unlabeled analyte quantification.
- [1] Yu Y, Yang YQ, Zeng NJ, Zhang HW, Sun LN, Wang YQ. Simultaneous Determination of Voriconazole and Its Voriconazole N-Oxide Metabolite in Human Urine by Liquid Chromatography/Tandem Mass Spectrometry. J Chromatogr Sci. 2021. Table I. View Source
